molecular formula C13H27N B1386068 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine CAS No. 919799-86-3

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

Cat. No. B1386068
CAS RN: 919799-86-3
M. Wt: 197.36 g/mol
InChI Key: DTKQVVMTWMICTR-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine” is an organic compound with the molecular formula C13H27N . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine” is characterized by a cyclohexane ring with an amine group attached to one carbon and a methyl group attached to another . The IUPAC name for this compound is 2-(aminomethyl)-N-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.36018 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 and a complexity of 191 . Its exact mass is 226.240898965 g/mol and its monoisotopic mass is also 226.240898965 g/mol .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The compound 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine serves as a chemically differentiated building block in organic synthesis. It is particularly valuable in medicinal chemistry for the preparation of drug candidates that contain hindered amine motifs, which are traditionally challenging to access .

Solvent Applications

While not directly related to the exact compound you’ve mentioned, similar compounds like 4-methyl-2-pentanone are used as solvents for various substances including nitrocellulose, gums, resins, varnishes, and paints. They also serve as denaturing agents and precursors for other chemical compounds .

Advanced Materials

Amines are integral in the development of advanced materials. They can be used to modify surface properties, create new polymer structures, or as catalysts in chemical reactions .

properties

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKQVVMTWMICTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655706
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

CAS RN

919799-86-3
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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